Purvalanol A

Description

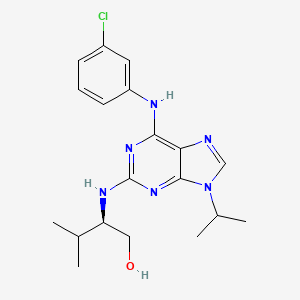

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXCMJLOPOFPBT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175553 | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212844-53-6 | |

| Record name | Purvalanol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purvalanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purvalanol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURVALANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Purvalanol A: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for the regulation of the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines by targeting these key regulators of cell division. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its primary anti-cancer effects by competitively binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis. The inhibitory activity of this compound is most potent against CDK1 (also known as cdc2) and CDK2, which are critical for the G2/M and G1/S transitions, respectively.[1][3][4]

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various CDK-cyclin complexes and its anti-proliferative effects on different cancer cell lines.

Table 1: this compound IC50 Values for CDK-Cyclin Complexes

| CDK-Cyclin Complex | IC50 (nM) |

| cdc2 (CDK1)-cyclin B | 4[1][2] |

| CDK2-cyclin A | 70[1][2] |

| CDK2-cyclin E | 35[1][2] |

| CDK4-cyclin D1 | 850[1][2] |

| CDK5-p35 | 75[2] |

| cdc28 (S. cerevisiae) | 80[2] |

Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / GI50 | Time Point |

| SKOV3 | Ovarian Cancer | 19.690 µM | 24 h[5] |

| SKOV3 | Ovarian Cancer | 9.062 µM | 48 h[5] |

| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | 15.920 µM | 24 h[5] |

| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | 4.604 µM | 48 h[5] |

| KM12 | Colon Cancer | 76 nM (GI50) | Not Specified[2] |

| NCI-H522 | Non-Small Cell Lung Cancer | 347 nM (GI50) | Not Specified[2] |

| CCRF-CEM | Leukemia | 7.4 µM | Not Specified[2] |

| G-361 | Melanoma | 24 µM | Not Specified[2] |

| NCI-60 Panel Average | Various | 2 µM (GI50) | Not Specified[2] |

Cellular Effects of this compound

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, this compound induces a reversible arrest in the G1 and G2 phases of the cell cycle.[6] This prevents cancer cells from progressing through the necessary checkpoints for cell division. The inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK2.[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.

Induction of Apoptosis

Prolonged exposure of cancer cells to this compound leads to the induction of apoptosis, or programmed cell death.[3][5] This is a critical downstream effect of cell cycle arrest and is mediated through multiple pathways.

-

Mitochondria-Mediated Apoptosis: this compound can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3] This leads to the activation of caspase-3 and caspase-7, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3]

-

Modulation of Bcl-2 Family Proteins: Treatment with this compound can alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. For example, it can lead to the downregulation of the anti-apoptotic protein Bcl-2.[7]

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress in cancer cells, leading to the unfolded protein response (UPR).[3] This is characterized by the upregulation of PERK and IRE1α gene expression, phosphorylation of eIF-2α, and cleavage of ATF-6.[3] Prolonged ER stress can trigger apoptosis.

Inhibition of c-Src Signaling

In addition to its effects on CDKs, this compound has been found to suppress the activity of the non-receptor tyrosine kinase c-Src.[8] The c-Src pathway is often hyperactivated in cancer and contributes to cell proliferation, survival, and metastasis. By inhibiting both CDKs and c-Src, this compound provides a multi-pronged attack on cancer cell signaling networks.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cancer Cells

Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the effects of this compound on cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the dose-dependent effects of this compound on the viability of cancer cell lines such as MCF-7 and MDA-MB-231.[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 to 48 hours.

-

MTT Addition: Add 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound.[5]

-

Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-PE/7-AAD Staining)

This protocol is for the detection of apoptosis in cancer cells treated with this compound.[5]

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells and wash twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-PE and 7-AAD and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while 7-AAD staining indicates loss of membrane integrity (late apoptosis or necrosis).

Western Blotting for Phospho-Rb

This protocol is to assess the phosphorylation status of Rb in response to this compound treatment.[9][10]

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811). Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed for total Rb and a loading control (e.g., β-actin or GAPDH) for normalization.

Conclusion

This compound is a potent anti-cancer agent that primarily functions by inhibiting cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. Its ability to also target other oncogenic pathways, such as c-Src signaling, and to induce ER stress, highlights its potential as a multi-faceted therapeutic. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the mechanism of action of this compound and similar CDK inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Selectivity Profile of Purvalanol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyclin-dependent kinase (CDK) selectivity profile of Purvalanol A, a potent cell-permeable inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.

Quantitative Selectivity Profile of this compound

This compound exhibits potent inhibitory activity against several key cyclin-dependent kinases, with a particular preference for CDK1, CDK2, and CDK5. Its broader selectivity profile also includes other kinases, highlighting its multi-targeted nature. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| cdc2/cyclin B (CDK1) | 4[1][2] |

| CDK2/cyclin E | 35[1][2] |

| CDK2/cyclin A | 70[1][2] |

| CDK5/p35 | 75[2] |

| cdc28 (S. cerevisiae) | 80[2] |

| CDK4/cyclin D1 | 850[1][2] |

| erk1 | 9000[2] |

| MKK1 | 80,000[2] |

| MAPK2/ERK2 | 26,000[2] |

| JNK/SAPK1c | 84,000[2] |

| DYRK1A | 300[3] |

| RSK1 | 1490[3] |

Note: IC50 values can vary between different experimental setups.

Experimental Protocols

The determination of the IC50 values for this compound against various kinases is typically performed using in vitro kinase assays. A representative protocol, based on the commonly used histone H1 kinase assay for CDKs, is detailed below.

In Vitro CDK Kinase Inhibition Assay (Representative Protocol)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific CDK using a radiometric assay with histone H1 as a substrate.

1. Reagents and Materials:

-

Recombinant human kinase: e.g., CDK1/Cyclin B, CDK2/Cyclin A, etc.

-

Kinase-specific substrate: Histone H1

-

Adenosine triphosphate (ATP): Including a radiolabeled variant, e.g., [γ-³²P]ATP

-

This compound: or other test inhibitor

-

Kinase Assay Buffer: Typically containing Tris-HCl, MgCl₂, and DTT

-

P81 phosphocellulose paper

-

Phosphoric acid solution

-

Scintillation counter

2. Assay Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired concentrations.

-

Kinase Reaction Mixture Preparation: In a microcentrifuge tube, combine the kinase assay buffer, the specific recombinant CDK/cyclin complex, and the desired concentration of this compound or vehicle control.

-

Initiation of Kinase Reaction: Add a mixture of non-radiolabeled ATP and [γ-³²P]ATP to the reaction tube to initiate the phosphorylation reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated histone H1 will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the P81 papers multiple times with a phosphoric acid solution to remove any unbound [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the histone H1 substrate using a scintillation counter.

-

Data Analysis: The kinase activity is proportional to the measured radioactivity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

This compound exerts its cellular effects by inhibiting key signaling pathways involved in cell cycle progression and proliferation. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing kinase inhibitor selectivity.

References

Purvalanol A: A Technical Guide to its Discovery and Chemical Synthesis

Foreword

Purvalanol A, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant tool in cell cycle research and a promising scaffold for the development of anti-cancer therapeutics. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound was discovered by the research group of Dr. Nathanael S. Gray in 1998 through the screening of a combinatorial library of 2,6,9-trisubstituted purines. The discovery was a landmark in the application of chemical genetics to identify potent and selective inhibitors of protein kinases.

Screening Methodology

The identification of this compound resulted from a high-throughput screening assay designed to identify inhibitors of cyclin-dependent kinase 2 (CDK2). The screening library was synthesized on a solid phase to generate a diverse collection of purine (B94841) analogs. The core workflow of the discovery process is outlined below.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a convergent approach, starting from commercially available precursors. The key structural feature is the 2,6,9-trisubstituted purine core.

IUPAC Name: (2R)-2-[[6-[(3-Chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol

Synthetic Scheme

The synthesis of this compound can be achieved through a multi-step process, beginning with the sequential substitution of a dihalopurine. A representative synthetic route is as follows:

-

N9-Alkylation: 2,6-Dichloropurine (B15474) is alkylated at the N9 position with an appropriate isopropyl source.

-

C6-Amination: The chlorine at the C6 position is displaced with 3-chloroaniline (B41212).

-

C2-Amination: The final substitution at the C2 position is achieved by reaction with the chiral amino alcohol, (R)-(-)-2-amino-3-methyl-1-butanol, to yield this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of N9-Isopropyl-2,6-dichloropurine

-

To a solution of 2,6-dichloropurine in a suitable aprotic solvent (e.g., DMF), add a base (e.g., K2CO3) and isopropyl iodide.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the crude product by column chromatography to yield N9-isopropyl-2,6-dichloropurine.

Step 2: Synthesis of 6-(3-Chloroanilino)-2-chloro-9-isopropylpurine

-

Dissolve N9-isopropyl-2,6-dichloropurine and 3-chloroaniline in a suitable solvent (e.g., ethanol).

-

Add a base (e.g., triethylamine) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction and isolate the product by filtration or extraction.

-

Purify the product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Combine 6-(3-chloroanilino)-2-chloro-9-isopropylpurine and (R)-(-)-2-amino-3-methyl-1-butanol in a suitable solvent (e.g., n-butanol).

-

Heat the reaction mixture at an elevated temperature (e.g., 120 °C).

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography to obtain the final product.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle.

Kinase Inhibitory Profile

This compound exhibits potent inhibitory activity against several CDKs, with a particularly high affinity for CDK1 and CDK2. The IC50 values for this compound against a panel of kinases are summarized in the table below.

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 4 |

| CDK2/cyclin A | 70 |

| CDK2/cyclin E | 35 |

| CDK4/cyclin D1 | 850 |

| CDK5/p35 | 75 |

Cellular Effects and Signaling Pathways

By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions. This arrest can subsequently induce apoptosis in cancer cells.

Purvalanol A: A Technical Guide to its Molecular Targets and Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation, transcription, and other fundamental cellular processes. By competitively binding to the ATP pocket of these enzymes, this compound effectively blocks their catalytic activity, leading to cell cycle arrest, induction of apoptosis, and modulation of various signaling cascades. This technical guide provides an in-depth overview of this compound's primary molecular targets, its impact on downstream signaling pathways, quantitative inhibitory data, and detailed protocols for key experimental assays.

Primary Molecular Targets of this compound

This compound exhibits potent inhibitory activity against several key cell cycle-regulating CDKs. Its primary targets are CDK1 (also known as Cdc2) and CDK2, which are essential for the G2/M and G1/S transitions of the cell cycle, respectively. It also demonstrates significant activity against CDK5, which is implicated in neuronal functions and development. While highly potent against these primary targets, this compound also inhibits other kinases, including c-Src and Janus kinase 2 (JAK2), albeit at higher concentrations. This multi-targeted nature contributes to its complex biological effects.[1][2][3]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against various protein kinases, presented as the half-maximal inhibitory concentration (IC50).

| Target Kinase/Complex | IC50 (nM) | Reference(s) |

| cdc2 (CDK1)/cyclin B | 4 | [4][5] |

| cdk2/cyclin E | 35 | [4][5] |

| cdk2/cyclin A | 70 | [4][5] |

| cdk5/p35 | 75 | [4] |

| cdk7 | 100 | [6] |

| cdk4/cyclin D1 | 850 | [4][5] |

| cdc28 (S. cerevisiae) | 80 | [4] |

| erk1 (MAPK3) | 9000 | [4] |

| MKK1 (MAP2K1) | 80,000 | [4] |

| MAPK2/ERK2 | 26,000 | [4] |

| JNK/SAPK1c | 84,000 | [4] |

Downstream Signaling Pathways Modulated by this compound

The inhibition of its primary targets triggers a cascade of downstream effects, leading to significant alterations in cellular signaling.

Cell Cycle Arrest

By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression. This includes the Retinoblastoma protein (Rb).[7] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, preventing the expression of genes necessary for S-phase entry, thus causing a G1 arrest. Inhibition of CDK1/cyclin B activity prevents the cell from entering mitosis, leading to a G2/M phase arrest.[1][7] This dual blockade of the cell cycle is a primary mechanism of its anti-proliferative action.

Caption: Inhibition of G1/S transition by this compound.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines.[8][9] This programmed cell death is triggered through multiple interconnected pathways:

-

Mitochondria-Mediated Apoptosis: The compound can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5][9]

-

Caspase Activation: It triggers the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of critical cellular substrates like PARP.

-

Downregulation of Anti-Apoptotic Proteins: Treatment with this compound leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and survivin.[2][10][11] This shifts the cellular balance in favor of apoptosis.

-

Extrinsic Pathway Activation: In some contexts, this compound can enhance the activation of the extrinsic cell death pathway, involving caspase-8.[12]

Caption: Apoptotic pathways activated by this compound.

Modulation of Survival and Stress Pathways

This compound influences several other signaling networks that regulate cell survival, stress responses, and transformation.

-

c-Src Signaling: The compound can suppress the activity of the non-receptor tyrosine kinase c-Src.[1] Over-activity of c-Src is common in many cancers and contributes to malignant transformation and growth. By inhibiting both CDKs and c-Src, this compound can effectively suppress the anchorage-independent growth of cancer cells.[1][3][5]

-

JAK/STAT Pathway: this compound has been shown to inhibit the phosphorylation of JAK2 and its downstream target STAT3.[2] The JAK/STAT pathway is critical for cytokine signaling and cell survival, and its inhibition contributes to the downregulation of anti-apoptotic proteins.[2]

-

ROS/Akt/mTOR Pathway: In combination with other agents like cisplatin (B142131), this compound can induce the generation of reactive oxygen species (ROS), which in turn can trigger apoptosis and autophagy by modulating the Akt/mTOR signaling pathway.[8][13]

-

MAPK Pathway: The effects on the MAPK pathway are complex. In neutrophils, this compound was found to abrogate GM-CSF-induced Erk activation while simultaneously causing a sustained activation of p38-MAPK, which was linked to accelerated apoptosis.[10][11]

References

- 1. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 7. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl-1: potential role of p38-MAPK in regulation of Mcl-1 turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound induces apoptosis and reverses cisplatin resistance ...: Ingenta Connect [ingentaconnect.com]

In Vitro Effects of Purvalanol A on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Purvalanol A, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), on cell proliferation. This compound has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of significant interest in oncology research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Executive Summary

This compound is a cell-permeable aminopurine derivative that primarily targets the ATP-binding pocket of CDKs, leading to the inhibition of their kinase activity. This targeted inhibition disrupts the normal progression of the cell cycle, ultimately resulting in decreased cell proliferation and the induction of programmed cell death. This guide presents a compilation of in vitro data on this compound's efficacy across a range of cell lines and provides detailed methodologies for reproducing and expanding upon these findings.

Quantitative Data on Anti-proliferative Activity

The anti-proliferative effects of this compound have been quantified in numerous studies, primarily through the determination of IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values. These values are dependent on the cell line, treatment duration, and the specific assay employed.

Inhibitory Concentration (IC50) Values for CDK/Cyclin Complexes

This compound exhibits high potency against several key CDK/cyclin complexes that regulate cell cycle progression.

| Target CDK/Cyclin Complex | IC50 (nM) |

| cdc2 (CDK1)/cyclin B | 4[1][2] |

| cdk2/cyclin E | 35[1][2] |

| cdk2/cyclin A | 70[1][2] |

| cdk5-p35 | 75[2] |

| cdk4/cyclin D1 | 850[1][2] |

Anti-proliferative Activity in Various Cell Lines

The efficacy of this compound in inhibiting cell proliferation varies across different cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50/GI50 (µM) | Treatment Duration (h) |

| SKOV3 | Ovarian Cancer | CCK-8 | 19.69 | 24[3] |

| SKOV3 | Ovarian Cancer | CCK-8 | 9.062 | 48[3] |

| SKOV3/DDP (cisplatin-resistant) | Ovarian Cancer | CCK-8 | 15.92 | 24[3] |

| SKOV3/DDP (cisplatin-resistant) | Ovarian Cancer | CCK-8 | 4.604 | 48[3] |

| HCT116 | Colon Cancer | MTT | ~15 (25% viability decrease) | 24 |

| HCT116 | Colon Cancer | MTT | Not specified (40% viability decrease) | 48 |

| KM12 | Colon Cancer | Not specified | 0.076 (GI50) | Not specified[2] |

| NCI-H522 | Non-small cell lung cancer | Not specified | 0.347 (GI50) | Not specified[2] |

| Huh7 | Hepatocellular Carcinoma | Not specified | <80 | Not specified[4] |

| Hepa1-6 | Hepatocellular Carcinoma | Not specified | <80 | Not specified[4] |

Core Signaling Pathway of this compound

This compound exerts its anti-proliferative effects primarily by inhibiting cyclin-dependent kinases, which are central regulators of cell cycle progression. This inhibition leads to cell cycle arrest, typically at the G1/S and G2/M transitions, and can subsequently trigger apoptosis.

Caption: Mechanism of action of this compound in inhibiting cell proliferation.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to assess the effects of this compound on cell proliferation.

Cell Viability and Cytotoxicity Assays

4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multi-well spectrophotometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4.1.2 CCK-8 (Cell Counting Kit-8) Assay

This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.

-

Materials:

-

CCK-8 reagent

-

96-well plates

-

Multi-well spectrophotometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]

-

Treat cells with a range of concentrations of this compound and a vehicle control.[3]

-

Incubate for the specified time (e.g., 24 or 48 hours).[3]

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the control group.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Propidium Iodide (PI) staining solution

-

RNase A

-

70% cold ethanol (B145695)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest cells by trypsinization and collect by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis pathways following treatment with this compound.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-pRb, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound on cell proliferation.

Caption: A generalized workflow for in vitro analysis of this compound.

Conclusion

This compound is a potent inhibitor of cell proliferation in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of key cyclin-dependent kinases, leads to cell cycle arrest and apoptosis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other CDK inhibitors. The provided methodologies can be adapted to various cell lines and experimental questions, facilitating further exploration of the anti-cancer properties of this compound.

References

Purvalanol A: A Technical Guide to its Effects on Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases pivotal to the regulation of the cell cycle. By targeting these key enzymes, this compound effectively induces cell cycle arrest, primarily at the G1 and G2/M checkpoints, leading to an inhibition of cell proliferation and, in many cancer cell lines, the induction of apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on various cell lines, detailed experimental protocols for its study, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The progression of the eukaryotic cell cycle is driven by the sequential activation of specific cyclin-dependent kinases. This compound exerts its biological effects by competitively binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Its inhibitory activity is most potent against CDK1, CDK2, and CDK5.[1]

The inhibition of CDK1 (also known as Cdc2) and CDK2 is central to its effect on cell cycle checkpoints.

-

G1/S Checkpoint: CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase. It phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which then activates genes required for DNA synthesis. By inhibiting CDK2/cyclin E, this compound prevents Rb phosphorylation, keeping E2F sequestered and effectively arresting the cell cycle in the G1 phase.[2]

-

G2/M Checkpoint: The CDK1/cyclin B complex is the primary driver of the G2 to M phase transition (mitosis). This compound's potent inhibition of CDK1 prevents the cell from entering mitosis, leading to a G2/M arrest.[2][3][4] This has been observed in various cell lines, including human colon cancer cells and c-Src-transformed cells.[3]

Studies show that treatment with this compound leads to a decrease in the cellular levels of cyclins D1 and E, while concurrently increasing the expression of the CDK inhibitory protein p21(WAF1/CIP1).[2] This indicates a specific effect on the cell cycle machinery rather than a general inhibition of gene expression.[2]

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Caption: this compound inhibits CDK complexes, blocking Rb phosphorylation and G1/S and G2/M transitions.

Quantitative Data Presentation

The efficacy of this compound varies across different CDK complexes and cell lines. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Concentration (IC₅₀) of this compound against CDK Complexes

| Target CDK/Cyclin Complex | IC₅₀ (nM) | Reference(s) |

| cdc2 (CDK1)/cyclin B | 4 | [5][6] |

| cdk2/cyclin A | 70 | [5][6] |

| cdk2/cyclin E | 35 | [5][6] |

| cdk4/cyclin D1 | 850 | [5][6] |

| cdk5/p35 | 75 | [5] |

| cdk7 | 100 | [1] |

Table 2: Growth Inhibition (GI₅₀/IC₅₀) of this compound in Human Cell Lines

| Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Reference(s) |

| Average (NCI-60 panel) | Various | 2 | [5] |

| KM12 | Colon Cancer | 0.076 | [5] |

| NCI-H522 | Non-Small Cell Lung | 0.347 | [5] |

| CCRF-CEM | Leukemia | 7.4 | [5] |

| G-361 | Melanoma | 24 | [5] |

| CCL39 | Hamster Lung Fibroblast | 2.5 | [7] |

Experimental Protocols

The following protocols are standard methodologies used to investigate the effects of this compound on the cell cycle.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and is used to calculate GI₅₀/IC₅₀ values.

-

Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.[6]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control. Incubate for 24-48 hours.[6][8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log concentration of this compound to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment.

-

Cell Seeding and Treatment: Seed cells (e.g., SKOV3) in 6-well plates at a density of 1 x 10⁵ cells/well.[8] After 24 hours, treat with the desired concentration of this compound (e.g., 8 µM) or vehicle control for 24 hours.[8]

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash twice with ice-cold PBS.[8]

-

Fixation: Resuspend the cell pellet and fix by adding cold 70-75% ethanol (B145695) dropwise while vortexing gently. Incubate overnight at 4°C.[8]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (250-500 µg/mL) in PBS.[8] Incubate for 30 minutes at 37°C in the dark.[8]

-

Flow Cytometry: Analyze approximately 1 x 10⁴ cells per sample using a flow cytometer.[8] The PI fluorescence intensity, which is proportional to the DNA content, is measured.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]

Workflow for Cell Cycle Analysis

Caption: Standard workflow for analyzing cell cycle distribution after this compound treatment.

Western Blotting for Cell Cycle Proteins

This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Cyclin E, p21, phospho-Rb, total Rb, CDK1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin).

Concluding Remarks and Future Directions

This compound is a powerful research tool for dissecting the molecular machinery of cell cycle control. Its specific inhibition of key CDKs results in predictable and reversible cell cycle arrest at the G1 and G2 phases.[2] The coordinated action of inhibiting multiple CDKs, and potentially other kinases like c-Src, makes it an effective agent for suppressing the growth of various cancer cells.[3] Further research may focus on leveraging its multi-targeting capabilities to overcome resistance to other chemotherapeutic agents and to develop more refined combination therapies for cancer treatment.[8][9]

Logical Relationship: From CDK Inhibition to Cellular Outcomes

Caption: Logical flow from this compound's primary CDK inhibition to its cellular effects.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Purvalanol A: A Potent Tool for Modulating Neurogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Purvalanol A, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), and its application as a powerful tool in the study of neurogenesis. By understanding its mechanism of action and effects on neural stem and progenitor cells, researchers can effectively utilize this small molecule to dissect the intricate processes of neuronal development and explore its potential in therapeutic strategies for neurological disorders.

Introduction to this compound

This compound is a purine (B94841) derivative recognized for its high affinity and selectivity as an inhibitor of cyclin-dependent kinases (CDKs). Initially identified through screening for compounds that could induce cell cycle arrest, its specific targeting of CDKs makes it an invaluable instrument for dissecting the molecular machinery governing cell proliferation and differentiation. In the context of neuroscience, this compound has emerged as a key chemical tool for manipulating the fate of neural stem cells (NSCs), promoting their exit from the cell cycle and subsequent differentiation into mature neurons.

The compound's primary mechanism of action involves competing with ATP for the binding site on CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Its selectivity for specific CDKs, particularly CDK1, CDK2, and CDK5, allows for targeted intervention in the signaling pathways that control NSC proliferation and the initiation of neuronal differentiation programs.

Mechanism of Action in Neural Stem Cells

This compound exerts its influence on neurogenesis primarily by inhibiting the activity of key cyclin-dependent kinases that drive the cell cycle. By arresting neural stem and progenitor cells in the G1/S or G2/M phases, it creates a window of opportunity for differentiation signals to take effect, ultimately promoting a switch from a proliferative to a neurogenic fate.

Initial Studies on Purvalanol A in Specific Cancer Types: A Technical Guide

Introduction

Purvalanol A is a potent, cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a member of the purine (B94841) family of compounds, it has been investigated for its therapeutic potential in various cancer types.[3] This technical guide provides an in-depth overview of the initial preclinical research on this compound, focusing on its effects on specific cancer cell lines, its mechanism of action, and the experimental protocols used in these foundational studies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in initial studies.

Table 1: IC50 Values of this compound Against Cyclin-Dependent Kinases

| Target | IC50 (nM) |

| cdc2-cyclin B | 4 |

| cdk2-cyclin E | 35 |

| cdk2-cyclin A | 70 |

| cdk5-p35 | 75 |

| cdk4-cyclin D1 | 850 |

(Data sourced from MedChemExpress and Selleck Chemicals)[1][2]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (µM) |

| CCRF-CEM | Leukemia | IC50 | 7.4 |

| G-361 | Melanoma | IC50 | 24 |

| HOS | Osteosarcoma | IC50 | 22 |

| HT-29 | Colon Cancer | IC50 | > 100 |

| K562 | Leukemia | IC50 | 9 |

| KM12 | Colon Cancer | GI50 | 0.076 |

| MCF7 | Breast Cancer | IC50 | 10.7 |

| NCI-H522 | Non-Small Cell Lung Cancer | GI50 | 0.347 |

| SKOV3 (24h) | Ovarian Cancer | IC50 | 19.690 |

| SKOV3 (48h) | Ovarian Cancer | IC50 | 9.062 |

| SKOV3/DDP (24h) | Cisplatin-Resistant Ovarian Cancer | IC50 | 15.920 |

| SKOV3/DDP (48h) | Cisplatin-Resistant Ovarian Cancer | IC50 | 4.604 |

(Data sourced from multiple studies)[2][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the initial studies of this compound.

Cell Viability and Proliferation Assays

1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded at a density of 1 x 104 cells per well in 96-well plates and incubated overnight.[1][4]

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) for specified durations (e.g., 24 or 48 hours).[1][4]

-

MTT Addition: After treatment, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated at 37°C for 4 hours.[1]

-

Solubilization: The resulting formazan (B1609692) crystals are solubilized by adding 100 µL of a solubilizing agent, such as DMSO.[1]

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a spectrophotometer.[1]

2. Trypan Blue Dye Exclusion Method

This method is used to count viable cells.

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 15 µM) for various time points (e.g., 24, 48, 72, and 96 hours).[5]

-

Cell Staining: After treatment, cells are harvested and stained with Trypan Blue dye.

-

Cell Counting: Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

Apoptosis Assays

1. Annexin V-PE/7-AAD Double Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound, a combination of this compound and another agent (e.g., cisplatin), or a control vehicle.[4]

-

Staining: Harvested cells are stained with Annexin V-PE and 7-AAD according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., apoptosis-related proteins).[4] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.

CDK Inhibition and Cell Cycle Arrest

This compound is a potent inhibitor of CDKs, which are key regulators of the cell cycle.[2] By inhibiting CDKs such as cdc2 (CDK1) and CDK2, this compound prevents the phosphorylation of their substrates, leading to cell cycle arrest at the G1/S and G2/M transitions.[6][7][8] This inhibition of cell cycle progression is a primary mechanism of its anti-proliferative effects.[1][6]

Caption: Inhibition of G1/S transition by this compound.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cells.[4][9][10] This programmed cell death is triggered through multiple pathways:

-

Mitochondria-Mediated Apoptosis: this compound can cause a loss of mitochondrial membrane potential, leading to the activation of caspases-7 and -3, and subsequent cleavage of PARP.[1][10]

-

Endoplasmic Reticulum (ER) Stress: In HCT116 colon cancer cells, this compound induces ER stress, evidenced by the upregulation of PERK and IRE1α gene expression, and the cleavage of ATF-6.[10] Prolonged ER stress can lead to apoptosis.

-

Downregulation of Anti-Apoptotic Proteins: Treatment with this compound has been shown to reduce the expression of anti-apoptotic proteins such as survivin, Bcl-XL, and Bcl-2.[11][12]

Caption: Mechanisms of apoptosis induction by this compound.

Inhibition of c-Src Signaling

In addition to its effects on CDKs, this compound can also inhibit the activity of the nonreceptor tyrosine kinase c-Src.[6][13] c-Src is frequently overexpressed or hyperactivated in many human cancers and plays a role in transformation and anchorage-independent growth.[3][6] this compound has been shown to suppress the anchorage-independent growth of c-Src-transformed cells and certain human colon cancer cells where c-Src is upregulated.[1][6]

Reversal of Cisplatin (B142131) Resistance in Ovarian Cancer

In epithelial ovarian cancer (EOC) cells, this compound has been shown to enhance the anti-tumor efficacy of cisplatin, a common chemotherapy drug.[4][9] The combination of this compound and cisplatin triggers apoptosis and autophagy by inducing reactive oxygen species (ROS).[4][9] This process is believed to be mediated through the ROS/Akt/mTOR signaling pathway.[4][9]

Caption: this compound and cisplatin synergy in ovarian cancer.

Experimental Workflow Overview

The initial in vitro assessment of this compound typically follows a standardized workflow to characterize its anti-cancer properties.

Caption: General experimental workflow for in vitro studies of this compound.

Initial studies on this compound have established its potent anti-proliferative and pro-apoptotic activities across a range of cancer types, including breast, colon, ovarian, and lung cancers, as well as leukemia. Its primary mechanism of action involves the inhibition of key cyclin-dependent kinases, leading to cell cycle arrest. Furthermore, this compound can induce apoptosis through both intrinsic and extrinsic pathways and can inhibit other oncogenic signaling pathways such as c-Src. The ability of this compound to synergize with existing chemotherapeutic agents like cisplatin highlights its potential for combination therapies. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in oncology.[14][15]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]

- 9. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stemcell.com [stemcell.com]

- 14. Clinical Trials | Cancer (Oncology) [uvahealth.com]

- 15. bloodcancerunited.org [bloodcancerunited.org]

Methodological & Application

Purvalanol A: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] It demonstrates high selectivity for CDK1, CDK2, and CDK5, which are key regulators of cell cycle progression and various cellular processes.[2] By competing with ATP for the binding site on these kinases, this compound effectively blocks their catalytic activity, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and induction of apoptosis in various cancer cell lines.[2][3] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential candidate for cancer therapeutic development.

This document provides detailed application notes and protocols for the use of this compound in cell culture, including its mechanism of action, effects on various cell lines, and comprehensive experimental procedures.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases. The primary targets are CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1] Inhibition of these complexes disrupts the phosphorylation of key substrate proteins required for cell cycle progression. A major downstream effector of CDK2 is the Retinoblastoma protein (pRb).[4][5] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for entry into the S phase. Upon phosphorylation by CDK2, pRb releases E2F, allowing for cell cycle progression. This compound, by inhibiting CDK2, prevents pRb hyperphosphorylation, thus maintaining it in its active, growth-suppressive state and inducing cell cycle arrest.

Furthermore, this compound has been shown to influence other signaling pathways, including the PI3K/Akt/mTOR and MAPK/Erk pathways, and to induce the degradation of the anti-apoptotic protein Mcl-1.[6][7]

Data Presentation

Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| cdc2/cyclin B (CDK1) | 4 |

| cdk2/cyclin E | 35 |

| cdk2/cyclin A | 70 |

| cdk5/p35 | 75 |

| cdk4/cyclin D1 | 850 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1]

Cellular Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Measurement | Value (µM) | Treatment Duration |

| NCI-H522 | Non-Small Cell Lung Cancer | GI50 | 0.347 | Not Specified |

| KM12 | Colon Cancer | GI50 | 0.076 | Not Specified |

| MCF-7 | Breast Cancer | IC50 | 10.7 | 24 h |

| HT29 | Colon Cancer | IC50 | Not Specified | 24 h |

| SW480 | Colon Cancer | IC50 | Not Specified | 24 h |

| NCI-H1299 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified |

GI50 is the concentration for 50% growth inhibition. IC50 is the concentration for 50% inhibition of a specific activity. The specific activity for HT29 and SW480 was anchorage-independent growth.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its GI50/IC50 values.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][8] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.[9]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the following day, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[1] Include a vehicle control (DMSO) with the same final concentration as in the highest this compound treatment.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[10]

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis

This protocol is used to analyze the expression and phosphorylation status of proteins involved in the pathways affected by this compound.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO

-

6-well plates or larger culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Recommended Primary Antibodies:

| Antibody | Dilution | Company (Example) |

| Phospho-Rb (Ser807/811) | 1:1000 | Cell Signaling Technology |

| Total Rb | 1:1000 | Cell Signaling Technology |

| Mcl-1 | 1:1000 | Santa Cruz Biotechnology |

| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology |

| Total Akt | 1:1000 | Cell Signaling Technology |

| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | 1:2000 | Cell Signaling Technology |

| Total p44/42 MAPK (Erk1/2) | 1:1000 | Cell Signaling Technology |

| β-Actin (Loading Control) | 1:5000 | Santa Cruz Biotechnology |

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 6-24 hours).[6]

-

After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

For analysis, quantify band intensities and normalize to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound

-

DMSO

-

6-well plates

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates.

-

Treat cells with this compound (e.g., 20 µM for 24 hours) or vehicle control.[11]

-

Harvest the cells by trypsinization, including the supernatant to collect any floating/apoptotic cells.

-

Wash the cells once with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Signaling Pathway of this compound

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]

- 3. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl-1: potential role of p38-MAPK in regulation of Mcl-1 turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 11. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Working Concentration of Purvalanol A: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), making it a critical tool for in vitro research in cell cycle regulation, oncology, and neurobiology.[1][2][3] By competitively binding to the ATP-binding pocket of CDKs, this compound effectively blocks their kinase activity, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and in many cases, induction of apoptosis.[4][5][6] This document provides detailed application notes, experimental protocols, and summarized quantitative data to guide researchers in determining the optimal working concentration of this compound for their in vitro studies.

Quantitative Data Summary

The effective concentration of this compound is highly dependent on the specific CDK, cell type, and experimental endpoint. The following tables summarize the inhibitory concentrations (IC50) against various kinases and the growth inhibitory concentrations (GI50/IC50) in different cancer cell lines.

Table 1: this compound IC50 Values Against Cyclin-Dependent Kinases

| Target Kinase | IC50 (nM) |

| cdc2 (CDK1)/cyclin B | 4 |

| cdk2/cyclin E | 35 |

| cdk2/cyclin A | 70 |

| cdk5/p35 | 75 |

| cdc28 (S. cerevisiae) | 80 |

| cdk4/cyclin D1 | 850 |

| erk1 | 9000 |

Data sourced from multiple references.[1][3]

Table 2: this compound Cellular Activity (GI50/IC50)

| Cell Line | Cancer Type | IC50/GI50 | Exposure Time |

| KM12 | Colon Cancer | 76 nM | Not Specified |

| NCI-H522 | Non-Small Cell Lung Cancer | 347 nM | Not Specified |

| CCRF-CEM | Leukemia | 7.4 µM | Not Specified |

| G-361 | Melanoma | 24 µM | Not Specified |

| SKOV3 | Ovarian Cancer | 19.69 µM | 24 h |

| SKOV3 | Ovarian Cancer | 9.06 µM | 48 h |

| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | 15.92 µM | 24 h |

| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | 4.60 µM | 48 h |

| HCT 116 | Colon Cancer | ~15 µM (for 25% viability decrease) | 24 h |

| MKN45 | Gastric Cancer | 20 µM (used to suppress CDC2 activity) | Not Specified |

| Adrenal Cancer Cell Lines | Adrenal Cancer | 20 µM (used to induce apoptosis) | 24-72 h |

Data compiled from various sources.[3][4][7][8][9]

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of CDKs, which are central regulators of cell cycle progression. By inhibiting CDK1 and CDK2, it prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest.[5] At higher concentrations or with prolonged exposure, this can trigger apoptosis.[7] Additionally, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, contributing to its pro-apoptotic effects.[10]

Caption: this compound inhibits CDKs to induce cell cycle arrest and apoptosis.

Detailed Experimental Protocols

Stock Solution Preparation

This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM.[2][11] It is practically insoluble in water.[1]

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 3.89 mg of this compound (MW: 388.9 g/mol ) in 1 mL of fresh, anhydrous DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 1-2 years).[3]

-

Working Dilutions: On the day of the experiment, prepare fresh dilutions of the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is used to determine the dose-dependent effect of this compound on cell viability.

Caption: Workflow for determining cell viability after this compound treatment.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

DMSO (for MTT assay)

-

Plate reader (spectrophotometer)

Procedure:

-

Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of medium.[1][4]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 100 µM.[1] Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-